

# An In-depth Technical Guide to 1-(2-Nitrophenyl)piperidin-2-one

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## Compound of Interest

Compound Name: 1-(2-nitrophenyl)piperidin-2-one

Cat. No.: B2818290

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## Introduction

**1-(2-Nitrophenyl)piperidin-2-one** is a substituted piperidinone, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] The piperidine ring is a fundamental scaffold in numerous pharmaceuticals, and its derivatives have shown a wide array of biological activities. [1] While the isomeric 1-(4-nitrophenyl)piperidin-2-one is a well-documented intermediate in the synthesis of the anticoagulant drug Apixaban, the 2-nitro isomer is cataloged as a drug intermediate for the synthesis of various active compounds, though specific applications and biological targets are less commonly reported in public literature.[2][3] This guide provides a comprehensive overview of the available technical data, plausible synthetic routes, and general context for the utility of this compound in research and drug development.

## Physicochemical and Spectroscopic Data

Quantitative data for **1-(2-nitrophenyl)piperidin-2-one** has been aggregated from various suppliers and databases. The following tables summarize the key physical, chemical, and spectroscopic properties.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	203509-92-6	MedChemExpress
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	MedChemExpress[2]
Molecular Weight	220.23 g/mol	MedChemExpress[2]
Purity	97.85%	MedChemExpress

Table 2: Spectroscopic Data

Spectrum Type	Data Highlights	Source
<sup>1</sup> H NMR	Data available upon request from supplier	MedChemExpress
LCMS	Data available upon request from supplier	MedChemExpress
IR Spectroscopy	Data not specifically available for this isomer. General lactam C=O stretch expected around 1680 cm <sup>-1</sup> .	General Spectroscopic Principles
Mass Spectrometry	Expected [M+H] <sup>+</sup> at m/z 221.23	Calculated

## Commercial Suppliers

Several chemical suppliers list **1-(2-nitrophenyl)piperidin-2-one** in their catalogs, indicating its availability for research and development purposes.

Table 3: Commercial Suppliers

Supplier	Catalog Number	Purity
MedChemExpress	HY-I0333	97.85%
Sigma-Aldrich	SY3H6E415919	Not specified
Active Biopharma Corp	ABP004844	Not specified

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(2-nitrophenyl)piperidin-2-one** is not readily available in peer-reviewed literature, a plausible route can be inferred from general methods for the synthesis of N-aryl lactams, such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, a lactam.

## Proposed Synthesis: Ullmann Condensation

This protocol is a generalized procedure adapted for the synthesis of **1-(2-nitrophenyl)piperidin-2-one**.

Reaction:

Materials:

- Piperidin-2-one
- 2-Fluoronitrobenzene (or 2-chloronitrobenzene)
- Copper(I) iodide (CuI)
- A suitable ligand (e.g., N,N'-dimethylglycine, L-proline, or a phenanthroline derivative)
- A suitable base (e.g., potassium carbonate, cesium carbonate)
- A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-2-one, the aryl halide (2-fluoronitrobenzene), copper(I) iodide, the ligand, and the base.
- Add the solvent (e.g., DMF) to the flask.
- Heat the reaction mixture to a high temperature (typically in the range of 90-150 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-(2-nitrophenyl)piperidin-2-one**.

## Potential Applications and Biological Context

The piperidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.<sup>[1]</sup> Derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, among other therapeutic areas.<sup>[4]</sup>

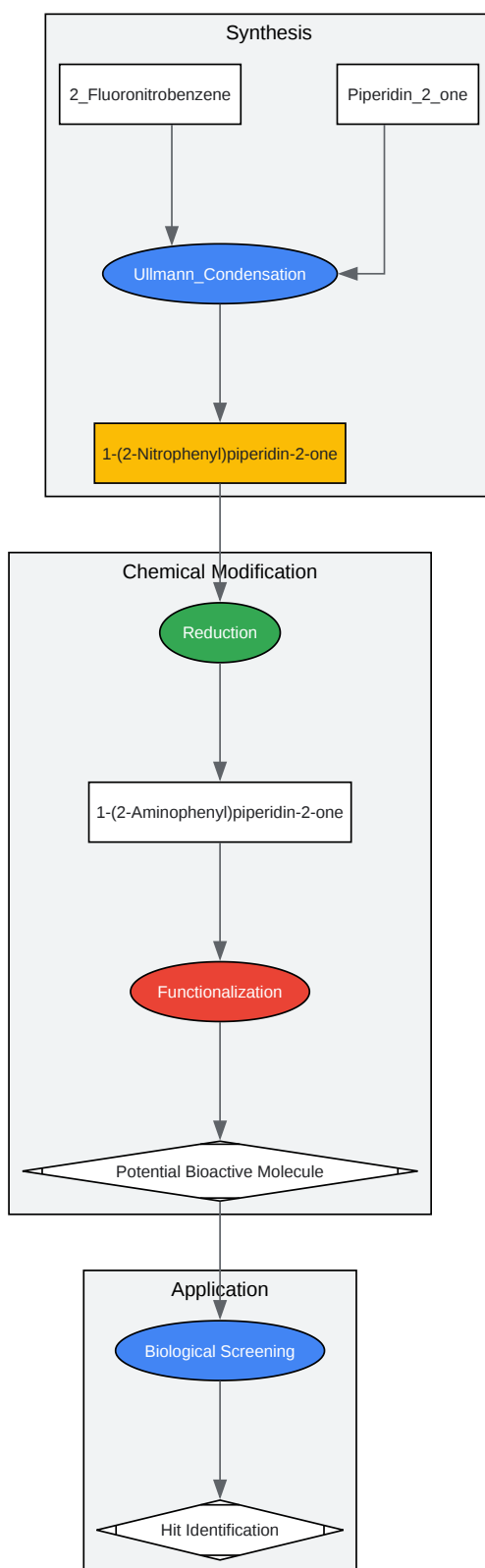
Given that **1-(2-nitrophenyl)piperidin-2-one** is marketed as a "drug intermediate," its primary role is likely as a building block for more complex molecules. The 2-nitrophenyl group can be chemically modified, for example, through reduction of the nitro group to an amine, which can then be further functionalized. This amine could serve as a handle for introducing other pharmacophores or for intramolecular cyclization reactions to build more complex heterocyclic systems.

Without specific biological data for this compound, we can only hypothesize its potential roles based on the activities of related N-aryl lactams. For instance, some piperidine derivatives have been shown to target G-protein coupled receptors (GPCRs) or act as enzyme inhibitors.

## Visualizations

### Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a logical workflow for the synthesis of **1-(2-nitrophenyl)piperidin-2-one** and its potential subsequent modification for use in drug discovery.

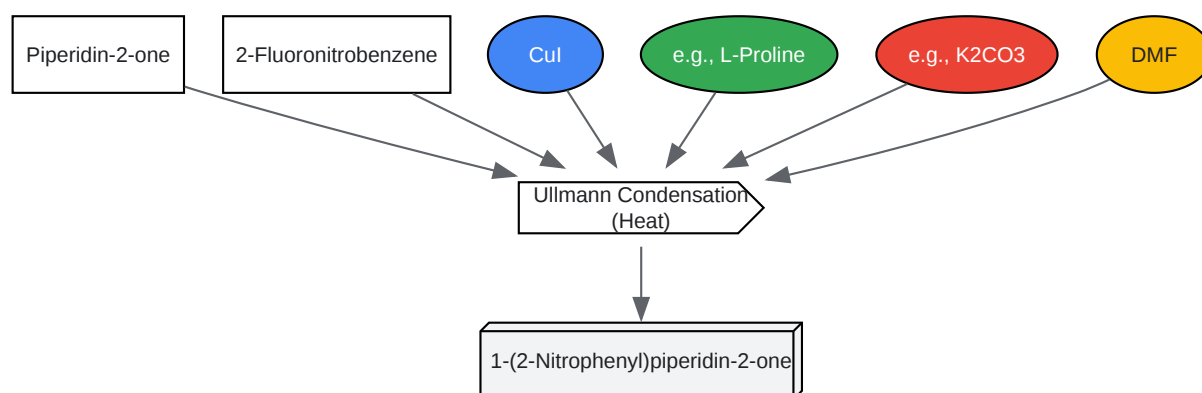


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A logical workflow for the synthesis and potential application of the target compound.

## Plausible Synthetic Pathway via Ullmann Condensation

This diagram details the key components and steps in a plausible Ullmann condensation reaction for the synthesis of the title compound.



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Key components of a plausible Ullmann condensation for synthesis.

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## References

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